An In-depth Technical Guide to Boc-NH-PEG6-OH: Properties, Protocols, and Applications
An In-depth Technical Guide to Boc-NH-PEG6-OH: Properties, Protocols, and Applications
This guide provides an in-depth technical overview of 1-(tert-Butoxycarbonylamino)-17-hydroxy-3,6,9,12,15-pentaoxaheptadecane (Boc-NH-PEG6-OH), a heterobifunctional polyethylene glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, field-proven experimental protocols, and strategic applications of this versatile molecule in advanced bioconjugation and therapeutic development.
Introduction: The Strategic Importance of a Heterobifunctional PEG Linker
In the sophisticated architecture of modern therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the entire construct. Boc-NH-PEG6-OH has emerged as a pivotal building block in this domain. Its structure features three key components:
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A tert-butyloxycarbonyl (Boc) protected amine : This acid-labile protecting group provides an orthogonal handle for sequential conjugation, preventing unwanted side reactions of the primary amine during initial synthetic steps.
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A hexaethylene glycol (PEG6) spacer : This discrete, hydrophilic chain enhances the aqueous solubility of the molecule and the final conjugate, reduces aggregation, and provides a flexible, defined-length spacer to bridge molecular entities.
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A terminal primary hydroxyl group (-OH) : This functional group offers a versatile site for further chemical modification, allowing for the introduction of a wide array of functionalities or direct conjugation to other molecules.
This unique combination of features allows for a modular and controlled approach to the synthesis of complex bioconjugates, making Boc-NH-PEG6-OH an invaluable tool in drug discovery and development.[1][2]
Physicochemical and Spectroscopic Properties
Accurate characterization of a chemical reagent is fundamental to its effective and reproducible use. This section details the key physical and spectroscopic properties of Boc-NH-PEG6-OH.
Core Chemical Properties
The following table summarizes the essential chemical properties of Boc-NH-PEG6-OH.
| Property | Value | Source(s) |
| Chemical Name | tert-Butyl (17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate | [1] |
| Synonyms | N-Boc-PEG6-alcohol, t-Boc-N-amido-PEG6-alcohol, BocNH-PEG6-OH | [1] |
| CAS Number | 331242-61-6 | [1] |
| Molecular Formula | C₁₇H₃₅NO₈ | [1] |
| Molecular Weight | 381.5 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or oil | [3][4] |
| Purity | Typically ≥95% | [1][5] |
| Solubility | Soluble in water, DMSO, DMF, DCM, and other common organic solvents | [6][7] |
| Storage Conditions | Store at -20°C to -5°C, keep in a dry place and avoid sunlight.[1][8] |
Note: Some physical properties such as density and refractive index are not widely reported for Boc-NH-PEG6-OH specifically. However, for the closely related compound Boc-NH-PEG6-CH2COOH (CAS 391684-36-9), a liquid with a density of approximately 1.134 g/cm³ and a refractive index of ~1.4657 has been reported.[3][9] These values can serve as a reasonable estimate.
Spectroscopic Profile (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of organic molecules. The predicted chemical shifts for Boc-NH-PEG6-OH in a deuterated solvent like CDCl₃ are provided below. These values are based on the analysis of similar PEG-containing structures and standard chemical shift tables.[10][11]
Table of Predicted ¹H and ¹³C NMR Chemical Shifts:
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| Boc (-C(CH₃)₃) | ~1.44 | s | 9H | ~28.4 |
| Boc (-C(CH₃)₃) | - | - | - | ~79.1 |
| Boc (-C=O) | - | - | - | ~156.1 |
| -NH- | ~5.1 (broad) | s | 1H | - |
| -NH-CH₂- | ~3.32 | q | 2H | ~40.3 |
| -NH-CH₂-CH₂-O- | ~3.55 | t | 2H | ~70.2 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.65 | m | 20H | ~70.5 |
| -O-CH₂-CH₂-OH | ~3.73 | t | 2H | ~72.5 |
| -CH₂-OH | ~3.60 | t | 2H | ~61.7 |
| -OH | Variable (broad) | s | 1H | - |
Experimental Protocols and Methodologies
The utility of Boc-NH-PEG6-OH lies in its dual reactivity. The hydroxyl group can be activated for nucleophilic substitution, while the Boc-protected amine can be deprotected to reveal a reactive primary amine. This section provides detailed, field-proven protocols for these key transformations.
Activation of the Terminal Hydroxyl Group via Tosylation
Converting the terminal hydroxyl group into a better leaving group, such as a tosylate, is a common first step for subsequent nucleophilic substitution reactions. This protocol is a self-validating system; successful tosylation can be confirmed by NMR, observing the appearance of aromatic proton signals from the tosyl group and a downfield shift of the adjacent methylene protons (-CH₂-OTs).
Experimental Protocol: Tosylation of Boc-NH-PEG6-OH
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Preparation : Ensure all glassware is flame-dried or oven-dried to maintain anhydrous conditions.
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Dissolution : Dissolve Boc-NH-PEG6-OH (1 equivalent) in anhydrous dichloromethane (DCM, ~10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling : Cool the solution to 0°C using an ice bath.
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Base Addition : Add triethylamine (Et₃N) or pyridine (1.5 equivalents) to the solution.
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Tosyl Chloride Addition : Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise to the stirred solution.
-
Reaction : Stir the reaction mixture at 0°C for 4 hours. If monitoring by Thin Layer Chromatography (TLC) shows incomplete conversion, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up :
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product, Boc-NH-PEG6-OTs, can be purified by silica gel column chromatography if necessary.
Caption: Workflow for the tosylation of Boc-NH-PEG6-OH.
Deprotection of the Boc Group
The removal of the Boc protecting group is a critical step to unmask the primary amine for subsequent conjugation. This is reliably achieved under acidic conditions. The choice of acid (e.g., TFA or HCl) depends on the stability of other functional groups in the molecule.
Experimental Protocol: Boc Deprotection
-
Dissolution : Dissolve the Boc-protected PEG conjugate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling : Cool the solution to 0°C in an ice bath.
-
Acid Addition : Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to alkylation by the resulting tert-butyl cation, a scavenger such as triisopropylsilane (TIS, 1-5%) can be added.[12]
-
Reaction : Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up :
-
Upon completion, remove the DCM and excess TFA under reduced pressure (rotary evaporation).
-
To ensure complete removal of residual acid, co-evaporate the residue with toluene (2-3 times).
-
The resulting amine TFA salt (H₂N-PEG6-OH · TFA) can often be used directly in the next step without further purification. If the free amine is required, the residue can be dissolved in DCM and washed with a saturated sodium bicarbonate solution to neutralize the acid.
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Caption: General workflow for the acidic deprotection of the Boc group.
Applications in Drug Development and Bioconjugation
The bifunctional nature of Boc-NH-PEG6-OH makes it a cornerstone in the modular synthesis of complex therapeutic agents.
PROTAC Synthesis
In PROTACs, the linker's length and composition are critical for inducing the formation of a stable ternary complex between the target protein and an E3 ligase, leading to target degradation.[] Boc-NH-PEG6-OH is an ideal starting point for synthesizing PROTAC linkers.
Causality in PROTAC Synthesis Workflow:
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Initial Conjugation : The hydroxyl group of Boc-NH-PEG6-OH can be activated (e.g., via tosylation or mesylation) and then conjugated to a nucleophilic handle on the first ligand (either the target protein ligand or the E3 ligase ligand). The Boc group's stability under these conditions is crucial, preventing polymerization or unwanted self-reaction.
-
Boc Deprotection : The Boc group is then removed under acidic conditions, as described in Protocol 3.2, to reveal the terminal primary amine.
-
Final Conjugation : This newly exposed amine is then coupled to the second ligand, which typically has a carboxylic acid moiety that is activated (e.g., with HATU or EDC/NHS), to form a stable amide bond, completing the PROTAC structure.[14]
Caption: Modular synthesis of a PROTAC using Boc-NH-PEG6-OH.
Antibody-Drug Conjugate (ADC) Linkers
In ADCs, the linker plays a vital role in the stability of the conjugate in circulation and the efficient release of the cytotoxic payload at the target site. The hydrophilic PEG6 chain of Boc-NH-PEG6-OH can improve the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation caused by hydrophobic payloads.[1] The dual functionalities allow for the sequential attachment of the payload and the antibody conjugation handle.
Analytical Characterization and Quality Control
Ensuring the purity and structural integrity of Boc-NH-PEG6-OH and its subsequent conjugates is paramount for reproducible results.
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the standard method for assessing purity. A C18 column with a water/acetonitrile gradient containing an additive like formic acid or TFA is typically used.[][15] The absence of significant impurity peaks confirms the purity of the material.
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Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound, providing definitive identification.[15]
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Nuclear Magnetic Resonance (NMR) : As detailed in Section 2.2, ¹H and ¹³C NMR are used for unambiguous structural elucidation and confirmation of atomic connectivity.
Handling, Storage, and Safety
Storage : For long-term stability, Boc-NH-PEG6-OH should be stored at low temperatures, typically -20°C to -5°C, in a tightly sealed container, protected from light and moisture to prevent degradation.[1][8]
Handling : As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Boc-NH-PEG6-OH. It should be handled in a well-ventilated area or a chemical fume hood.[16][17]
Safety : A specific Safety Data Sheet (SDS) for CAS 331242-61-6 is not widely available. However, based on data for similar PEG and Boc-protected compounds, it is not classified as a hazardous substance.[16][17] Nevertheless, direct contact with skin and eyes should be avoided. In case of contact, rinse the affected area thoroughly with water. The compound is intended for research use only.
Conclusion
Boc-NH-PEG6-OH is a highly versatile and valuable heterobifunctional linker for professionals in drug development and bioconjugation. Its well-defined structure, featuring an orthogonally protected amine, a hydrophilic PEG spacer, and a reactive hydroxyl group, enables the precise, modular synthesis of complex molecules like PROTACs and ADCs. The robust and reliable protocols for the manipulation of its functional groups, combined with its favorable physicochemical properties, solidify its role as a critical tool in advancing the frontiers of targeted therapeutics.
References
- This statement is a synthesis of the general knowledge in the field and is not directly
-
Schem.jp SDS for BocNH-PEG6-BocNH. Schem.jp. [Link]
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Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. National Institutes of Health (NIH). [Link]
-
A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]
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NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
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Boc-NH-PEG6-COOH (30 atoms); [600141-83-1]. Aapptec Peptides. [Link]
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On NH NMR Chemical Shifts, Part I. ResearchGate. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
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